molecular formula C36H31NO6 B12526167 N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,4,6-tris(benzyloxy)benzamide CAS No. 676435-21-5

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,4,6-tris(benzyloxy)benzamide

Cat. No.: B12526167
CAS No.: 676435-21-5
M. Wt: 573.6 g/mol
InChI Key: UDPZVHSWALBRAT-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,4,6-tris(benzyloxy)benzamide: is a complex organic compound that features a benzodioxole moiety and multiple benzyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,4,6-tris(benzyloxy)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to yield the intermediate [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be reacted with aryloxymethyloxiranes to produce the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,4,6-tris(benzyloxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,4,6-tris(benzyloxy)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,4,6-tris(benzyloxy)benzamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to a range of biological effects, including antioxidant and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,4,6-tris(benzyloxy)benzamide is unique due to its combination of the benzodioxole moiety with multiple benzyloxy groups. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

676435-21-5

Molecular Formula

C36H31NO6

Molecular Weight

573.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,4,6-tris(phenylmethoxy)benzamide

InChI

InChI=1S/C36H31NO6/c38-36(37-21-29-16-17-31-32(18-29)43-25-42-31)35-33(40-23-27-12-6-2-7-13-27)19-30(39-22-26-10-4-1-5-11-26)20-34(35)41-24-28-14-8-3-9-15-28/h1-20H,21-25H2,(H,37,38)

InChI Key

UDPZVHSWALBRAT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=C(C=C3OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6

Origin of Product

United States

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